2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis Techniques and Heterocyclic Derivatives
The compound 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a part of a broader class of chemicals studied for their unique chemical properties and potential applications in various fields of research. One notable method for synthesizing related heterocyclic derivatives involves the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which yields 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives and 2-aminothiophenol or 2-aminophenol. This process is distinguished by its good yields, high selectivity, and efficiency (B. Reddy et al., 2012).
Polymer Synthesis
Another area of interest is the development of novel hybrid polymers, where thiophenylanilino and furanylanilino backbones, along with substituted phenyl side groups, are synthesized. These polymers, prepared via electrophilic aromatic conditions and Stille cross-coupling reactions, exhibit electroactive properties and have potential applications in materials science (Lawrence C. Baldwin et al., 2008).
Anticancer Activity
Research into the anticancer properties of derivatives has highlighted the synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, showing potent cytotoxic effects against leukemia cell lines. This suggests potential applications in the development of new anticancer agents (V. Horishny et al., 2021).
Chemical Reactivity and Structural Analysis
Explorations into the chemical reactivity and structure of related compounds have been conducted, such as the decarboxylative Claisen rearrangement of furan-2-ylmethyl tosylacetates to yield 2,3-disubstituted heteroaromatic products. Studies like these provide fundamental insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (D. Craig et al., 2005).
Electrophilic Aromatic Reactivity
Investigations into electrophilic aromatic reactivity, such as the pyrolysis of 1-arylethyl esters, help understand the reactivity of benzo[b]thiophen and benzo[b]furan derivatives, providing a basis for further chemical synthesis and modifications (H. B. Amin & R. Taylor, 1978).
Mechanism of Action
Properties
IUPAC Name |
2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-19(15-24-13-16-5-2-1-3-6-16)20(11-17-8-10-23-14-17)12-18-7-4-9-22-18/h1-10,14H,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMWNELXBRCOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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